(2-Chloroethoxy)(2-chloro-1-hydroxyethyl)oxophosphanium
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Overview
Description
(2-Chloroethoxy)(2-chloro-1-hydroxyethyl)oxophosphanium is a chemical compound with the molecular formula C4H9ClO2. It is commonly used as an organic building block in the synthesis of various pharmaceutical compounds . This compound is known for its chloroalkoxy alcohol structure, which makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethoxy)(2-chloro-1-hydroxyethyl)oxophosphanium typically involves the reaction of diethylene glycol with thionyl chloride. The reaction conditions include maintaining a temperature range of 79-81°C under reduced pressure (5 mmHg) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethoxy)(2-chloro-1-hydroxyethyl)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various chloroalkoxy derivatives, alcohols, and aldehydes. These products are often used as intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
(2-Chloroethoxy)(2-chloro-1-hydroxyethyl)oxophosphanium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2-Chloroethoxy)(2-chloro-1-hydroxyethyl)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. This nucleophilic behavior is crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol monochlorohydrin: Similar in structure but lacks the oxophosphanium group.
2-Chloroethyl 2-hydroxyethyl ether: Another chloroalkoxy alcohol with similar properties.
Uniqueness
What sets (2-Chloroethoxy)(2-chloro-1-hydroxyethyl)oxophosphanium apart from similar compounds is its unique combination of chloroalkoxy and oxophosphanium groups. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of various pharmaceuticals and specialty chemicals .
Properties
CAS No. |
88648-64-0 |
---|---|
Molecular Formula |
C4H8Cl2O3P+ |
Molecular Weight |
205.98 g/mol |
IUPAC Name |
2-chloroethoxy-(2-chloro-1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C4H8Cl2O3P/c5-1-2-9-10(8)4(7)3-6/h4,7H,1-3H2/q+1 |
InChI Key |
YSEBTVBSSXKZGK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)O[P+](=O)C(CCl)O |
Origin of Product |
United States |
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